2-Methyl-1-naphthaldehyde
Overview
Description
2-Methyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O. It is a derivative of naphthalene, where a methyl group is attached to the second carbon and an aldehyde group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-naphthaldehyde can be synthesized from 1-(bromomethyl)-2-methylnaphthalene. The process involves the reaction of 1-(bromomethyl)-2-methylnaphthalene with a suitable base to form the corresponding aldehyde .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoic acid.
Reduction: 2-Methyl-1-naphthyl alcohol.
Substitution: Various halogenated derivatives of this compound
Scientific Research Applications
2-Methyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Naphthaldehyde
- 2-Naphthaldehyde
- 4-Methyl-1-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 1-Nitro-2-naphthaldehyde
Comparison: 2-Methyl-1-naphthaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the presence of the methyl group can influence the compound’s electrophilic substitution reactions, making it more reactive than 1-Naphthaldehyde or 2-Naphthaldehyde .
Properties
IUPAC Name |
2-methylnaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZTPUQHUFMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398925 | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35699-44-6 | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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